N-{3-(benzyloxy)-4-chloro-2-nitrobenzoyl}-beta-alanine
Description
N-{3-(benzyloxy)-4-chloro-2-nitrobenzoyl}-beta-alanine is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a chloro substituent, and a nitro group attached to a benzoyl-beta-alanine backbone
Properties
Molecular Formula |
C17H15ClN2O6 |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
3-[(4-chloro-2-nitro-3-phenylmethoxybenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C17H15ClN2O6/c18-13-7-6-12(17(23)19-9-8-14(21)22)15(20(24)25)16(13)26-10-11-4-2-1-3-5-11/h1-7H,8-10H2,(H,19,23)(H,21,22) |
InChI Key |
LNLTXNLKGOJDSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2[N+](=O)[O-])C(=O)NCCC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-(benzyloxy)-4-chloro-2-nitrobenzoyl}-beta-alanine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Chlorination: The chloro substituent is introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Benzyloxy Group Introduction: The benzyloxy group is added through a nucleophilic substitution reaction, often using benzyl alcohol and a suitable base.
Coupling with Beta-Alanine: The final step involves coupling the substituted benzoyl compound with beta-alanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and chlorination, and automated systems for coupling reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-(benzyloxy)-4-chloro-2-nitrobenzoyl}-beta-alanine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted benzoyl-beta-alanine derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
N-{3-(benzyloxy)-4-chloro-2-nitrobenzoyl}-beta-alanine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-tubercular agents.
Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of N-{3-(benzyloxy)-4-chloro-2-nitrobenzoyl}-beta-alanine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide .
- N-(3-chloro-2-nitrobenzoyl)-beta-alanine .
Uniqueness
N-{3-(benzyloxy)-4-chloro-2-nitrobenzoyl}-beta-alanine is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
